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Compound Name: Fenclofenac glucuronide

CAS No.: 77182-37-7

Cat. No.: B590565

Get Quote

CAS Number: 77182-37-7

Foreword
This technical guide provides an in-depth exploration of fenclofenac glucuronide, the

principal phase II metabolite of the non-steroidal anti-inflammatory drug (NSAID) fenclofenac.

Designed for researchers, scientists, and professionals in drug development, this document

synthesizes critical information on the chemical properties, synthesis, metabolic generation,

and analytical quantification of this important acyl glucuronide. By delving into the causality

behind experimental choices and grounding claims in authoritative sources, this guide aims to

serve as a vital resource for understanding the biotransformation and potential toxicological

implications of fenclofenac. As the reactivity of acyl glucuronides is a significant consideration

in drug safety assessment, a thorough understanding of fenclofenac glucuronide is

paramount for any research involving its parent compound.
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Introduction to Fenclofenac and its Glucuronide
Metabolite
Fenclofenac, chemically known as [2-(2,4-dichlorophenoxy)phenyl]acetic acid, is a non-

steroidal anti-inflammatory drug (NSAID) that was previously used for the management of

rheumatism. Like other NSAIDs, its therapeutic effects are derived from the inhibition of

cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.

Fenclofenac was withdrawn from the market in the 1980s due to side effects.

The primary route of metabolic clearance for fenclofenac, as with many carboxylic acid-

containing drugs, is through glucuronidation. This process, catalyzed by UDP-

glucuronosyltransferases (UGTs), involves the conjugation of the carboxylic acid moiety of

fenclofenac with glucuronic acid, resulting in the formation of fenclofenac 1-β-O-acyl

glucuronide. This metabolic step significantly increases the water solubility of the parent

compound, facilitating its excretion from the body. However, the formation of an acyl

glucuronide introduces a chemically reactive ester linkage, which has been implicated in the

toxicity of some NSAIDs.

Chemical Properties of Fenclofenac Glucuronide
A clear understanding of the physicochemical properties of fenclofenac glucuronide is

fundamental for its synthesis, purification, and analysis.
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Property Value Source

CAS Number 77182-37-7 [1][2][3]

Molecular Formula C₂₀H₁₈Cl₂O₉ [1][2][3]

Molecular Weight 473.26 g/mol [1][2][3]

Synonyms

1-[2-(2,4-

Dichlorophenoxy)benzeneacet

ate] β-D-Glucopyranuronic

Acid, Fenclofenac Ester

Glucuronide

[1]

Appearance White to Off-White Solid [2]

Solubility
Slightly soluble in DMSO and

Methanol
[2]

Stability
Moisture sensitive,

Hygroscopic
[1][2]

Synthesis and In Vitro Generation of Fenclofenac
Glucuronide
The availability of pure fenclofenac glucuronide is essential for its use as an analytical

standard and for toxicological studies. Both chemical synthesis and in vitro biosynthetic

methods can be employed for its preparation.

Chemical Synthesis of Fenclofenac Glucuronide
While a specific, detailed protocol for the chemical synthesis of fenclofenac glucuronide is

not readily available in the public domain, a robust synthesis can be designed based on

established methods for analogous aryl acetic acid glucuronides, such as diclofenac

glucuronide. A plausible synthetic route involves the coupling of a protected glucuronic acid

derivative with fenclofenac, followed by deprotection.

Diagram of a Plausible Synthetic Pathway for Fenclofenac Glucuronide
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Caption: Plausible synthetic route to fenclofenac glucuronide.

Experimental Protocol (Adapted from analogous syntheses):

Protection of Glucuronic Acid: Commercially available D-glucuronic acid is first protected.

The carboxylic acid is typically converted to a methyl or benzyl ester, and the hydroxyl

groups are acetylated using acetic anhydride and a catalyst (e.g., pyridine or a Lewis acid).

Activation of Fenclofenac: Fenclofenac is converted to a more reactive species to facilitate

coupling. This can be achieved by forming the acid chloride with thionyl chloride or oxalyl

chloride, or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a

catalytic amount of 4-dimethylaminopyridine (DMAP).

Coupling Reaction: The protected glucuronic acid derivative is reacted with the activated

fenclofenac in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at

room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

Purification of the Protected Conjugate: Upon completion, the reaction mixture is worked up

to remove reagents and byproducts. The protected fenclofenac glucuronide is then

purified, typically by column chromatography on silica gel.

Deprotection: The protecting groups are removed to yield the final product. Acetyl groups can

be removed under basic conditions (e.g., sodium methoxide in methanol) or enzymatically.

The ester group is typically hydrolyzed using a mild base like lithium hydroxide in a mixture

of water and an organic solvent.
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Final Purification: The deprotected fenclofenac glucuronide is purified by reverse-phase

high-performance liquid chromatography (HPLC) to yield the final product as a pure solid

after lyophilization.

In Vitro Biosynthesis using Liver Microsomes
The enzymatic synthesis of fenclofenac glucuronide can be achieved using liver microsomes,

which are rich in UGT enzymes. This method is particularly useful for producing the metabolite

in smaller quantities for analytical purposes and for studying its formation kinetics.

Diagram of In Vitro Biosynthesis Workflow
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Caption: Workflow for the in vitro biosynthesis of fenclofenac glucuronide.

Experimental Protocol:

Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver

microsomes (or microsomes from another species of interest), a buffer solution (e.g.,

potassium phosphate buffer, pH 7.4), and a solution of fenclofenac in a suitable solvent (e.g.,

methanol or DMSO, final solvent concentration should be low, typically <1%).

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components

to reach thermal equilibrium.
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Initiation of Reaction: Initiate the glucuronidation reaction by adding the cofactor, uridine 5'-

diphosphoglucuronic acid (UDPGA).

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period

(e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite

formation.

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as

acetonitrile or methanol, which will precipitate the proteins.

Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated proteins.

The supernatant, containing the fenclofenac glucuronide, can then be directly analyzed or

further processed (e.g., evaporation and reconstitution in a suitable solvent) for LC-MS/MS

analysis.

Characterization of Fenclofenac Glucuronide
Accurate characterization of the synthesized or biosynthesized fenclofenac glucuronide is

crucial to confirm its identity and purity. The primary techniques for this are Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Note: As specific, publicly available NMR and detailed MS/MS fragmentation data for

fenclofenac glucuronide are limited, the following sections describe the expected spectral

features based on the known structure and data from analogous compounds like diclofenac

glucuronide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts: The proton NMR spectrum of fenclofenac glucuronide
would exhibit characteristic signals for both the fenclofenac and the glucuronic acid moieties.

Key expected signals include:

Aromatic protons of the dichlorophenoxy and phenyl rings of fenclofenac.

The anomeric proton of the glucuronic acid moiety, which would appear as a doublet at a

downfield chemical shift, characteristic of the 1-β-O-acyl linkage.
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Other protons of the glucuronic acid ring.

The methylene protons of the acetic acid side chain of fenclofenac.

Expected ¹³C NMR Chemical Shifts: The carbon NMR spectrum would complement the proton

NMR data, showing distinct signals for:

The carbonyl carbon of the ester linkage.

The carboxyl carbon of the glucuronic acid.

Aromatic carbons of the fenclofenac moiety.

Carbons of the glucuronic acid ring, including the anomeric carbon.

Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS), particularly in the negative ion mode, is a

highly sensitive technique for the detection and characterization of fenclofenac glucuronide.

Expected Mass and Fragmentation Pattern:

Parent Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at

an m/z corresponding to the molecular weight of fenclofenac glucuronide minus one

proton.

Characteristic Fragmentation: Collision-induced dissociation (CID) of the parent ion is

expected to yield a characteristic neutral loss of the glucuronic acid moiety (176 Da),

resulting in a fragment ion corresponding to the deprotonated fenclofenac aglycone. Other

fragment ions may arise from further fragmentation of the fenclofenac structure or the

glucuronic acid ring.

Diagram of Expected ESI-MS/MS Fragmentation
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Caption: Expected fragmentation pathway of fenclofenac glucuronide in negative ion ESI-

MS/MS.

Analytical Methods for Quantification
The accurate quantification of fenclofenac glucuronide in biological matrices is essential for

pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass

spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and

selectivity.

LC-MS/MS Method for Quantification in Biological
Matrices
Sample Preparation:

Protein Precipitation: For plasma or serum samples, a simple protein precipitation with a cold

organic solvent (e.g., acetonitrile) is often sufficient. An internal standard (e.g., a stable
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isotope-labeled analog of fenclofenac or its glucuronide) should be added before

precipitation to correct for matrix effects and variations in extraction efficiency.

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For more complex matrices

or to achieve lower limits of quantification, LLE or SPE can be employed.

Chromatographic Conditions:

Column: A C18 reverse-phase column is typically used.

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a

small amount of formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile

or methanol) is commonly employed to achieve good separation from endogenous matrix

components.

Mass Spectrometric Detection:

Ionization: Electrospray ionization (ESI) in the negative ion mode.

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and

sensitivity. This involves monitoring a specific transition from the precursor ion (the

deprotonated fenclofenac glucuronide) to a characteristic product ion (e.g., the

deprotonated fenclofenac aglycone).

Reactivity and Stability of Fenclofenac Acyl
Glucuronide
A critical aspect of acyl glucuronides in drug development is their inherent chemical reactivity.

The ester linkage in fenclofenac glucuronide is susceptible to both intramolecular

rearrangement (acyl migration) and intermolecular reactions with nucleophiles.

Acyl Migration
The acyl group of the 1-β-O-acyl glucuronide can migrate to the adjacent hydroxyl groups on

the glucuronic acid ring, forming the 2-, 3-, and 4-O-acyl isomers. This isomerization is pH-

dependent and can occur under physiological conditions. The resulting isomers are generally

more stable but can still be reactive.
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Covalent Binding to Proteins
The electrophilic nature of the carbonyl carbon in the ester linkage makes acyl glucuronides

susceptible to nucleophilic attack by amino acid residues on proteins (e.g., lysine, cysteine,

histidine). This covalent binding to proteins can potentially lead to the formation of neoantigens,

which may trigger an immune response and contribute to idiosyncratic drug toxicity. The

reactivity of fenclofenac glucuronide in this regard should be assessed in vitro to understand

its potential for protein adduction.

Conclusion
Fenclofenac glucuronide, as the major metabolite of fenclofenac, represents a crucial

molecule in the study of the disposition and safety of its parent drug. This guide has provided a

comprehensive overview of its chemical properties, methods for its synthesis and in vitro

generation, and modern analytical techniques for its characterization and quantification. A

thorough understanding of the chemistry and biology of this acyl glucuronide is indispensable

for any drug development program involving fenclofenac or other structurally related NSAIDs.

The insights and protocols detailed herein are intended to equip researchers with the

necessary knowledge to confidently work with and evaluate the significance of fenclofenac
glucuronide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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